Chk1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

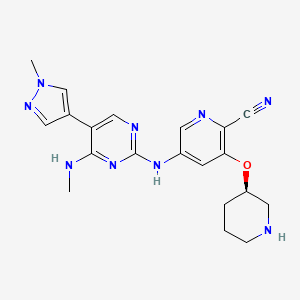

Molecular Formula |

C20H23N9O |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

5-[[4-(methylamino)-5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]amino]-3-[(3R)-piperidin-3-yl]oxypyridine-2-carbonitrile |

InChI |

InChI=1S/C20H23N9O/c1-22-19-16(13-8-26-29(2)12-13)11-25-20(28-19)27-14-6-18(17(7-21)24-9-14)30-15-4-3-5-23-10-15/h6,8-9,11-12,15,23H,3-5,10H2,1-2H3,(H2,22,25,27,28)/t15-/m1/s1 |

InChI Key |

SLCNIAWQMQCAFR-OAHLLOKOSA-N |

Isomeric SMILES |

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)O[C@@H]4CCCNC4 |

Canonical SMILES |

CNC1=NC(=NC=C1C2=CN(N=C2)C)NC3=CC(=C(N=C3)C#N)OC4CCCNC4 |

Origin of Product |

United States |

Foundational & Exploratory

Chk1 Inhibition: A Technical Guide to Understanding its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and the regulation of cell cycle progression. Its function as a central mediator of cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints, makes it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the role of Chk1 in cell cycle arrest, the mechanism of action of its inhibitors, and the experimental methodologies used to characterize these compounds. While specific data for a compound designated "Chk1-IN-3" is not publicly available, this guide will utilize data from well-characterized Chk1 inhibitors to illustrate the principles of Chk1 inhibition.

The Role of Chk1 in Cell Cycle Control

Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA (ssDNA) breaks and replication stress.[1][2] Upon activation by Ataxia Telangiectasia and Rad3-related (ATR) kinase, Chk1 phosphorylates a multitude of downstream substrates to halt cell cycle progression, allowing time for DNA repair.[2][3]

The primary mechanism of Chk1-mediated cell cycle arrest involves the phosphorylation and subsequent inactivation of the Cdc25 family of phosphatases (Cdc25A, B, and C).[2] Inactivation of Cdc25 prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are the key drivers of cell cycle transitions.[2] Specifically:

-

G2/M Checkpoint: Chk1 phosphorylates Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby preventing the activation of the Cdk1/Cyclin B complex and entry into mitosis.[2][4]

-

Intra-S Phase Checkpoint: Chk1-mediated phosphorylation of Cdc25A targets it for proteasomal degradation.[2] This leads to the inhibition of Cdk2/Cyclin E and Cdk2/Cyclin A complexes, which are essential for the initiation and progression of DNA replication.[2]

Inhibition of Chk1, therefore, abrogates these critical checkpoints. In cancer cells, which often have a defective G1 checkpoint (e.g., due to p53 mutations), the reliance on the S and G2/M checkpoints for survival is heightened.[5] Consequently, Chk1 inhibitors can selectively sensitize cancer cells to DNA-damaging agents or induce synthetic lethality in tumors with specific genetic backgrounds.

Signaling Pathways

The signaling cascade leading to Chk1-mediated cell cycle arrest is a well-defined pathway. The following diagram illustrates the core components and their interactions.

Figure 1. Simplified Chk1 signaling pathway in response to DNA damage.

Quantitative Data for Representative Chk1 Inhibitors

The potency of Chk1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. The following table summarizes publicly available data for several well-characterized Chk1 inhibitors.

| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Assay | Cell Line | Cellular IC50 (nM) | Reference |

| AZD7762 | Chk1, Chk2 | 5 | G2/M Checkpoint Abrogation | Solid Tumor Lines | Not specified | [6] |

| PF-0477736 | Chk1 | Not specified | Growth Inhibition | B-/T-ALL cell lines | Varies (e.g., ~10-100) | [7] |

| MK-8776 | Chk1 | Not specified | Not specified | Not specified | Not specified | |

| UCN-01 | Chk1, PKC, etc. | Not specified | Not specified | Not specified | Not specified |

Note: IC50 values can vary significantly depending on the specific assay conditions, cell line, and experimental setup.

Experimental Protocols

The characterization of Chk1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic potential. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Chk1 kinase.

Objective: To determine the biochemical IC50 of a Chk1 inhibitor.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at or near the Km for Chk1)

-

Chk1 substrate (e.g., a synthetic peptide derived from Cdc25C)

-

Test compound (e.g., this compound) at various concentrations

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the Chk1 inhibitor in DMSO.

-

Add the diluted inhibitor to the wells of a 384-well plate.

-

Add the Chk1 enzyme and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chk1 C-terminal regulatory phosphorylation mediates checkpoint activation via derepression of Chk1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of Chk1 with 14-3-3 proteins is stimulated by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Checkpoint kinase 1 expression is an adverse prognostic marker and therapeutic target in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chk1-IN-3: A Potent Inhibitor of Checkpoint Kinase 1 for Advancing DNA Damage Response Research and Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) network. It acts as a central transducer, receiving signals from the master kinase ATR (Ataxia Telangiectasia and Rad3-related) to orchestrate cell cycle arrest, facilitate DNA repair, and, in cases of severe damage, induce apoptosis.[1][2] The essential function of Chk1 in maintaining genomic integrity, particularly in cancer cells that often harbor defects in the G1 checkpoint, has made it a compelling target for therapeutic intervention.[2] Chk1 inhibitors, by abrogating the S and G2/M checkpoints, can potentiate the efficacy of DNA-damaging chemotherapeutics and radiation, leading to mitotic catastrophe and selective cancer cell death. This technical guide provides a comprehensive overview of Chk1-IN-3, a potent and selective Chk1 inhibitor, and its function in the DNA damage response. It is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering detailed information on its mechanism of action, quantitative data, and key experimental protocols for its evaluation.

Introduction to Chk1 and the DNA Damage Response

The integrity of the genome is constantly challenged by both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA damage response (DDR).[3] A key function of the DDR is to activate cell cycle checkpoints, which are surveillance mechanisms that transiently halt cell cycle progression to provide a window for DNA repair.[3]

Checkpoint Kinase 1 (Chk1) is a central player in the DDR, primarily activated by the ATR kinase in response to single-stranded DNA (ssDNA) that can arise from replication stress or certain types of DNA lesions.[4] Upon activation through phosphorylation at serine-317 and serine-345, Chk1 phosphorylates a multitude of downstream substrates to enforce cell cycle arrest.[1][2] Key targets include the Cdc25 family of phosphatases (Cdc25A, B, and C), which are inactivated by Chk1-mediated phosphorylation.[1][3] This prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into and progression through S-phase and mitosis, thereby inducing cell cycle arrest in the S and G2 phases.[1][3] Beyond cell cycle control, Chk1 is also implicated in the direct regulation of DNA repair processes, including homologous recombination.[2]

This compound: A Potent and Selective Chk1 Inhibitor

This compound is a highly potent and selective small molecule inhibitor of Chk1. Its ability to specifically target Chk1 makes it a valuable tool for dissecting the intricate roles of this kinase in the DNA damage response and for exploring its therapeutic potential.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| Chk1 | 0.4 |

| Chk2 | 1729 |

| AMPKα2β1γ1 | 91.11 |

| MPKα1β1γ1 | 107.5 |

| PIM1 | 511.8 |

| PIM3 | 735.53 |

Data sourced from MedchemExpress.[5]

Table 2: Cellular Activity of this compound in Hematological Malignancy Cell Lines

| Cell Line | IC50 (nM) |

| Mino | 155 |

| Jeko-1 | 36 |

| MV4-11 | 39 |

| Z-138 | 13 |

Data sourced from MedchemExpress.[5]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Tumor Growth Inhibition |

| Z-138 Xenograft | 10 mg/kg, i.v., 5 times/week for 3 weeks | 78.64% |

| Z-138 Xenograft | 20 mg/kg, i.v., 5 times/week for 3 weeks | 90.29% |

Data sourced from MedchemExpress.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: DNA Damage Response Pathway featuring Chk1.

Caption: Experimental workflow for evaluating Chk1 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the function of Chk1 inhibitors like this compound.

Biochemical Chk1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the in vitro potency of this compound.[1][6]

Materials:

-

Recombinant human Chk1 enzyme

-

Chk1 substrate peptide (e.g., a fragment of Cdc25C)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant Chk1 enzyme and the substrate peptide in Kinase Assay Buffer to the desired concentrations.

-

Assay Assembly:

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted Chk1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be close to the Km value for Chk1, if known.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.[7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DNA damaging agent (optional, e.g., gemcitabine)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Plate reader capable of measuring absorbance at 510 nm

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA damaging agent. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

-

Cell Fixation:

-

Gently remove the medium.

-

Add 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with water and allow them to air dry.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Shake the plates for 5-10 minutes.

-

Measure the absorbance at 510 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Western Blot Analysis of Chk1 Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation status of Chk1 and its downstream targets.[8]

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pChk1 (Ser345), anti-Chk1, anti-pCdc25C (Ser216), anti-γH2AX (Ser139), and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Sample Preparation:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Analyze the band intensities to determine the relative changes in protein phosphorylation and expression levels.

-

Conclusion

This compound is a powerful research tool for elucidating the multifaceted roles of Chk1 in the DNA damage response. Its high potency and selectivity enable precise interrogation of the Chk1 signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further understanding the function of Chk1 and exploring the therapeutic potential of its inhibition in cancer. As our knowledge of the DDR continues to expand, the use of well-characterized chemical probes like this compound will be indispensable for translating fundamental biological insights into novel and effective cancer therapies.

References

- 1. promega.com [promega.com]

- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. bio-rad.com [bio-rad.com]

Chk1-IN-3: A Selective CHK1 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (CHK1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By orchestrating cell cycle arrest, CHK1 allows time for DNA repair, thereby maintaining genomic integrity. In many cancer cells, particularly those with a deficient p53 tumor suppressor pathway, reliance on the CHK1-mediated checkpoint for survival is heightened. This dependency presents a strategic vulnerability for therapeutic intervention. Inhibition of CHK1 can abrogate DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death in cancer cells. Chk1-IN-3 has emerged as a potent and selective inhibitor of CHK1, demonstrating significant potential as a tool for preclinical cancer research. This guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, along with detailed experimental protocols and pathway diagrams to facilitate its application in the laboratory.

Data Presentation

The following tables summarize the quantitative data available for this compound, detailing its inhibitory potency against CHK1 and a panel of other kinases, as well as its cytotoxic activity in various malignant hematopathy cell lines.

Table 1: Biochemical Potency and Kinase Selectivity of this compound

| Kinase Target | IC50 (nM) |

| CHK1 | 0.4 [1] |

| CHK2 | 1729[1] |

| AMPKα2β1γ1 | 91.11[1] |

| MPKα1β1γ1 | 107.5[1] |

| PIM1 | 511.8[1] |

| PIM3 | 735.53[1] |

| hERG | >40,000[1] |

Note: A comprehensive kinase selectivity panel for this compound is not publicly available. The data presented is based on the information provided by the vendor MedChemExpress.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| Z-138 | Mantle Cell Lymphoma | 13[1] |

| Jeko-1 | Mantle Cell Lymphoma | 36[1] |

| MV4-11 | Acute Myeloid Leukemia | 39[1] |

| Mino | Mantle Cell Lymphoma | 155[1] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against CHK1.

Materials:

-

Recombinant human CHK1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Substrate (e.g., a specific peptide or protein substrate for CHK1)

-

This compound (or other test inhibitor)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Prepare a solution of recombinant CHK1 enzyme in kinase buffer.

-

Prepare a solution of ATP and substrate in kinase buffer.

-

-

Assay Setup:

-

Add 2.5 µL of the serially diluted this compound or vehicle control (kinase buffer with DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the CHK1 enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Initiate Kinase Reaction:

-

Add 2.5 µL of the ATP/substrate solution to each well to start the reaction.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detect Kinase Activity:

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Z-138, Jeko-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.

-

In Vivo Xenograft Study (Representative Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line (e.g., Z-138)

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Tumor Cell Implantation:

-

Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a specific number of cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor the mice regularly for tumor growth.

-

When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the dosing solution of this compound in the appropriate vehicle.

-

Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 10-20 mg/kg, intravenously, five times a week for three weeks).[1]

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Measurement:

-

Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Observe the general health and behavior of the animals.

-

-

Study Endpoint and Analysis:

-

The study can be terminated when the tumors in the control group reach a predetermined size or at a specified time point.

-

Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.

-

Mandatory Visualizations

Signaling Pathway

Caption: Chk1 Signaling Pathway in DNA Damage Response.

Experimental Workflow

Caption: Workflow for a Biochemical CHK1 Kinase Assay.

Logical Relationship

Caption: Kinase Selectivity Profile of this compound.

References

Investigating the Downstream Targets of Chk1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding the downstream molecular targets of Chk1-IN-3, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). As a crucial serine/threonine kinase, Chk1 is a pivotal regulator of the DNA damage response (DDR) and cell cycle checkpoints. Its inhibition represents a promising therapeutic strategy in oncology, particularly for cancers with compromised p53 function. This document outlines the mechanism of action of this compound, details its impact on key downstream signaling pathways, presents quantitative data on its activity, provides detailed protocols for essential validation experiments, and visualizes complex cellular processes and workflows.

Introduction to Chk1 and the Rationale for Inhibition with this compound

Checkpoint Kinase 1 (Chk1) is a central component of the cellular machinery that maintains genomic integrity. Activated primarily by the ATR (Ataxia Telangiectasia and Rad3-related) kinase in response to single-strand DNA breaks or replication stress, Chk1 phosphorylates a cascade of downstream substrates. This signaling cascade orchestrates cell cycle arrest at the G1/S, intra-S, and G2/M phases, allowing time for DNA repair. Should the damage be irreparable, Chk1 can also contribute to the induction of apoptosis.[1][2]

Many human cancers exhibit defects in the G1 checkpoint, often due to mutations in the p53 tumor suppressor gene. This renders them highly dependent on the Chk1-mediated S and G2/M checkpoints for survival, a phenomenon known as synthetic lethality.[3] By inhibiting Chk1, compounds like this compound can selectively target these cancer cells. The inhibition of Chk1 abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to prematurely enter mitosis. This leads to a catastrophic failure of cell division, known as mitotic catastrophe, and subsequent cell death, making Chk1 inhibitors a compelling class of anti-cancer agents.

Quantitative Profile of this compound

This compound is a highly potent and selective inhibitor of Chk1. The following tables summarize its inhibitory activity against Chk1, its selectivity profile against other kinases, and its anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Chk1 | 0.4 [4] |

| Chk2 | 1729[4] |

| AMPKα2β1γ1 | 91.11[4] |

| MPKα1β1γ1 | 107.5[4] |

| PIM1 | 511.8[4] |

| PIM3 | 735.53[4] |

Table 2: Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Z-138 | Mantle Cell Lymphoma | 13[4] |

| Jeko-1 | Mantle Cell Lymphoma | 36[4] |

| MV4-11 | Acute Myeloid Leukemia | 39[4] |

| Mino | Mantle Cell Lymphoma | 155[4] |

Key Downstream Targets and Signaling Pathways Modulated by this compound

The therapeutic effect of this compound is mediated through the disruption of phosphorylation of its key downstream targets, leading to the deregulation of the cell cycle and DNA damage response.

The Cdc25 Family of Phosphatases

The Cdc25 family of dual-specificity phosphatases (Cdc25A, B, and C) are critical effectors of Chk1. They function to remove inhibitory phosphates from cyclin-dependent kinases (CDKs), thereby promoting cell cycle progression.

-

Cdc25A: In response to DNA damage, Chk1 phosphorylates Cdc25A, marking it for ubiquitination and subsequent proteasomal degradation.[5] This prevents the activation of Cdk2 and leads to an S-phase arrest. Treatment with this compound is expected to stabilize Cdc25A, leading to inappropriate Cdk2 activation and abrogation of the S-phase checkpoint.

-

Cdc25C: Chk1 phosphorylates Cdc25C on Serine-216, creating a binding site for 14-3-3 proteins. This interaction sequesters Cdc25C in the cytoplasm, preventing it from activating the Cdk1/Cyclin B complex, which is essential for mitotic entry.[6] Inhibition of Chk1 by this compound prevents this phosphorylation, allowing Cdc25C to remain in the nucleus and activate Cdk1, thus overriding the G2/M checkpoint.

Wee1 Kinase

Wee1 is a nuclear kinase that inhibits Cdk1 activity through phosphorylation. Chk1 can positively regulate Wee1, contributing to the G2/M checkpoint.[6][7] By inhibiting Chk1, this compound can indirectly lead to a decrease in the inhibitory phosphorylation of Cdk1, further promoting premature entry into mitosis.

p53 Tumor Suppressor

The tumor suppressor p53 is a central node in the DNA damage response. Chk1 can phosphorylate p53 at multiple C-terminal sites, including Ser366 and Thr387, which can influence p53's stability and transcriptional activity.[7] The consequence of this compound on p53 signaling can be complex and context-dependent, potentially affecting the balance between cell cycle arrest and apoptosis.

Signaling Pathway Diagram

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SCFβ-TRCP links Chk1 signaling to degradation of the Cdc25A protein phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Positive Regulation of Wee1 by Chk1 and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Chk1 Inhibition in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor "Chk1-IN-3" was not publicly available at the time of this document's creation. Therefore, this guide provides a comprehensive overview of preliminary studies on potent and selective Checkpoint Kinase 1 (Chk1) inhibitors in various cancer cell lines, using data from publicly available research on well-characterized compounds such as PF-477736 and AZD7762.

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1][2] In response to DNA damage or replication stress, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair.[1][2] Many cancer cells have defects in cell cycle checkpoints, such as a non-functional p53, making them highly reliant on the Chk1-mediated pathway for survival. This dependency presents a therapeutic window for Chk1 inhibitors, which can selectively induce cell death in cancer cells while sparing normal cells. This guide summarizes key preclinical findings, experimental methodologies, and the underlying signaling pathways associated with Chk1 inhibition in cancer cell lines.

Quantitative Data on Chk1 Inhibitor Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various Chk1 inhibitors in different cancer cell lines, demonstrating their potent anti-proliferative activity.

Table 1: IC50 Values of Chk1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| PF-477736 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.84 | [3] |

| PF-477736 | Hs578T | Triple-Negative Breast Cancer | 0.33 | [3] |

| AZD7762 | Multiple Cancer Cell Lines | Various | 0.005 | [4] |

Core Signaling Pathway

In response to DNA damage, such as single-strand breaks, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently phosphorylates and activates Chk1.[1] Activated Chk1 then phosphorylates several downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its degradation or sequestration in the cytoplasm, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest, primarily at the G2/M phase.[2] Inhibition of Chk1 abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments used in the preliminary evaluation of Chk1 inhibitors.

Cell Viability Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the Chk1 inhibitor (e.g., ranging from 1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to untreated control cells and calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of Chk1 and its downstream targets.

Protocol:

-

Cell Lysis: Treat cells with the Chk1 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk1, total Chk1, γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The inhibition of Chk1 presents a promising therapeutic strategy for a subset of cancers, particularly those with underlying defects in DNA damage response pathways. The data from preliminary studies on various Chk1 inhibitors demonstrate potent and selective activity against cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area. Further investigation into novel inhibitors like this compound is warranted to expand the arsenal of targeted cancer therapies.

References

- 1. CHEK1 - Wikipedia [en.wikipedia.org]

- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Chk1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of Chk1-IN-3, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). This document consolidates available preclinical data, outlines detailed experimental methodologies for key assays, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Chk1 Inhibition

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation.[1] Upon DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells exhibit genomic instability and defects in cell cycle checkpoints, making them highly dependent on the Chk1 pathway for survival. Therefore, inhibiting Chk1 presents a promising therapeutic strategy to selectively kill cancer cells, often in combination with DNA-damaging agents.

This compound: A Potent and Selective Inhibitor

This compound is a novel small molecule inhibitor of Chk1. It has demonstrated high potency and selectivity in preclinical studies, suggesting its potential as a therapeutic agent for hematological malignancies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| Chk1 | 0.4 |

| Chk2 | 1729 |

| AMPKα2β1γ1 | 91.11 |

| MPKα1β1γ1 | 107.5 |

| PIM1 | 511.8 |

| PIM3 | 735.53 |

Data sourced from publicly available information.

Table 2: In Vitro Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Z-138 | Mantle Cell Lymphoma | 13 |

| Jeko-1 | Mantle Cell Lymphoma | 36 |

| MV4-11 | Acute Myeloid Leukemia | 39 |

| Mino | Mantle Cell Lymphoma | 155 |

Data sourced from publicly available information.

Table 3: In Vivo Efficacy of this compound in a Z-138 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |

| This compound | 10 mg/kg, i.v., 5 times/week for 3 weeks | 78.64 |

| This compound | 20 mg/kg, i.v., 5 times/week for 3 weeks | 90.29 |

Data sourced from publicly available information. No significant body weight loss or adverse effects were observed.

Signaling Pathways and Mechanism of Action

Chk1 is a key transducer in the ATR-Chk1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress. The following diagram illustrates this pathway and the role of Chk1 inhibition.

Inhibition of Chk1 by this compound prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases. This leads to the premature activation of cyclin-dependent kinases (CDKs), forcing cells with DNA damage to enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptosis.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound.

Note: The specific protocols for the this compound studies are not publicly available. The following are standard, widely used protocols for these types of assays.

In Vitro Chk1 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against Chk1 kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare ATP and a suitable Chk1 substrate (e.g., CHKtide peptide) in the kinase buffer.

-

-

Assay Procedure:

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add recombinant human Chk1 enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega).

-

Read the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay

This protocol outlines a standard method for assessing the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., Z-138, Jeko-1) in their recommended growth medium.

-

Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to attach and resume growth for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Assessment:

-

Assess cell viability using a suitable method, such as the resazurin-based CellTiter-Blue® Cell Viability Assay (Promega) or the MTT assay.

-

Add the viability reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Animal Model and Cell Implantation:

-

Use immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Harvest Z-138 cells from culture and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel®.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration and Monitoring:

-

Prepare the formulation of this compound for intravenous (i.v.) injection.

-

Administer this compound at the desired doses (e.g., 10 and 20 mg/kg) and schedule (e.g., five times a week). The control group receives the vehicle solution.

-

Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) regularly (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Study Endpoint and Analysis:

-

Continue the treatment for a specified duration (e.g., 21 days).

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Analyze the body weight data to assess the tolerability of the treatment.

-

Conclusion

This compound is a highly potent and selective inhibitor of Chk1 with demonstrated anti-proliferative activity in hematological malignancy cell lines and significant anti-tumor efficacy in a preclinical in vivo model. Its favorable preclinical profile warrants further investigation as a potential therapeutic agent for the treatment of cancers that are dependent on the Chk1-mediated DNA damage response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for Chk1-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, Chk1 is activated and phosphorylates various downstream targets to induce cell cycle arrest, allowing time for DNA repair and preventing the propagation of damaged DNA.[1][2] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the S and G2/M checkpoints, which are regulated by Chk1. This dependency makes Chk1 an attractive therapeutic target in oncology.[3][4] Chk1 inhibitors can abrogate these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2][4][5]

Chk1-IN-3 is a potent and selective inhibitor of Chk1. This document provides detailed protocols for an in vitro kinase assay to characterize the activity of this compound and a conceptual framework for a cell-based assay.

Chk1 Signaling Pathway

The Chk1 signaling pathway is a critical component of the cell's response to DNA damage. The pathway is primarily activated by single-stranded DNA (ssDNA), which can arise from various forms of DNA damage or replication stress.[6] The key steps in the pathway are as follows:

-

Damage Recognition: The ATR (Ataxia Telangiectasia and Rad3-related) kinase, in complex with ATRIP, is recruited to sites of ssDNA coated with RPA (Replication Protein A).

-

Chk1 Activation: ATR, with the help of accessory proteins, phosphorylates Chk1 at Ser317 and Ser345, leading to its activation.[3]

-

Cell Cycle Arrest: Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases (Cdc25A, B, and C).[3] This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, leading to arrest in the S and G2/M phases.[3]

-

DNA Repair: Chk1 also plays a role in promoting DNA repair by phosphorylating various substrates involved in homologous recombination.

References

- 1. catalogue-bsn.sorbonne-nouvelle.fr [catalogue-bsn.sorbonne-nouvelle.fr]

- 2. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Chk1 Inhibition as a novel therapeutic strategy for treating triple-negative breast and ovarian cancers | springermedizin.de [springermedizin.de]

- 5. Chk1 promotes non-homologous end joining in G1 through direct phosphorylation of ASF1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A new in vitro system for activating the cell cycle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

Chk1-IN-3: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Chk1-IN-3, a potent and selective Chk1 inhibitor. It includes comprehensive information on solubility, stock solution preparation, and its application in various experimental settings.

Introduction to this compound

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle regulation. Upon DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds, making it an attractive target for cancer therapy. This compound is a highly potent and selective inhibitor of Chk1, making it a valuable tool for studying its biological functions and for potential therapeutic development.

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents.

| Solvent | Solubility | Concentration (for 10 mg) |

| DMSO | ≥ 125 mg/mL | ≥ 308.29 mM |

It is important to note that the use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly affect the solubility of the compound.[1]

Stock Solution Preparation

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Protocol:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing (Optional but Recommended): If not pre-aliquoted, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 1 mg of this compound, add 246.63 µL of DMSO).

-

Dissolution: Vortex the solution gently until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Experimental Protocols

The following are general protocols for common assays involving Chk1 inhibitors. The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental condition.

Cell Viability Assay (SRB Assay)

This protocol is adapted from methods used to assess the cytotoxicity of Chk1 inhibitors.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

-

Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor. Typically, a 72-hour exposure is used.

-

Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

-

Washing: Carefully wash the plates five times with water and allow them to air dry completely.

-

Staining: Add SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add Tris base solution to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The results can be used to calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method to detect apoptosis induced by Chk1 inhibition.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following treatment with a Chk1 inhibitor.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired duration.

-

Cell Harvesting: Collect both floating and adherent cells.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Chk1 Signaling Pathway in DNA Damage Response.

Caption: Experimental Workflow for this compound.

References

Chk1-IN-3: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chk1-IN-3 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] Chk1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[2][3] In many cancer cells, particularly those with a defective p53 pathway, reliance on the Chk1-mediated checkpoint is heightened for survival, making Chk1 an attractive target for cancer therapy.[4] Inhibition of Chk1 can abrogate DNA damage-induced cell cycle arrest, leading to premature mitotic entry and subsequent cell death, a phenomenon known as mitotic catastrophe. This document provides detailed application notes and protocols for the use of this compound in preclinical research settings.

Mechanism of Action

Chk1 is a key transducer kinase in the ATR-Chk1 signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that can arise from sources like UV damage or replication stress.[3] Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase phosphorylates and activates Chk1.[1][3] Activated Chk1 then phosphorylates a variety of downstream substrates, including the Cdc25 family of phosphatases (Cdc25A, B, and C).[1][3] Phosphorylation of Cdc25 proteins leads to their inactivation and/or degradation, which in turn prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs). This ultimately results in cell cycle arrest.[1][3] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of Chk1, thereby preventing these downstream signaling events.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Chk1 (enzyme) | Biochemical Kinase Assay | 0.4 | [1] |

| Z-138 (Mantle Cell Lymphoma) | Cell Viability | 13 | [1] |

| Jeko-1 (Mantle Cell Lymphoma) | Cell Viability | 36 | [1] |

| MV4-11 (Acute Myeloid Leukemia) | Cell Viability | 39 | [1] |

| Mino (Mantle Cell Lymphoma) | Cell Viability | 155 | [1] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Z-138 | 10 mg/kg, i.v., 5 times/week for 3 weeks | 78.64% | [1] |

| Z-138 | 20 mg/kg, i.v., 5 times/week for 3 weeks | 90.29% | [1] |

Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on the available IC50 data, a general starting point for cell-based assays is in the range of 10 nM to 500 nM. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

-

Biochemical Assays: For in vitro kinase assays, concentrations ranging from 0.1 nM to 100 nM are typically sufficient.

-

Cell-Based Assays: For cell viability, apoptosis, and cell cycle analysis, a starting range of 10 nM to 1 µM is recommended for initial experiments.

-

Western Blotting: To observe effects on downstream signaling, treatment with 50 nM to 200 nM for 6-24 hours is a reasonable starting point.

Experimental Protocols

Preparation of Stock Solutions

This compound is typically soluble in DMSO. To prepare a 10 mM stock solution, dissolve 4.05 mg of this compound (MW: 405.44 g/mol ) in 1 mL of DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the steps for analyzing cell cycle distribution following this compound treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cells of interest

-

6-well plates

-

This compound stock solution

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.

-

Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Chk1 Pathway Modulation

This protocol can be used to assess the effect of this compound on the phosphorylation of Chk1 and its downstream targets.

Materials:

-

Cells of interest

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-phospho-Cdc25C (Ser216), anti-total Cdc25C, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells and treat with this compound (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells in RIPA buffer, and quantify the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. An increase in the phosphorylation of Chk1 at Ser345 can be a pharmacodynamic marker of Chk1 inhibition.

In Vivo Studies

For in vivo experiments, this compound has been shown to be effective in a Z-138 mantle cell lymphoma xenograft model when administered intravenously at doses of 10-20 mg/kg, five times a week for three weeks.[1] It is crucial to perform formulation and tolerability studies before initiating efficacy experiments. Pharmacokinetic and pharmacodynamic studies are also recommended to determine the optimal dosing schedule and to confirm target engagement in the tumor tissue.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the Chk1 signaling pathway in cancer biology and for the preclinical evaluation of Chk1 inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for researchers to design and execute experiments with this potent and selective inhibitor. As with any experimental system, optimization of concentrations, incubation times, and other parameters is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Inducing DNA Damage with Chk1-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) signaling network.[1][2] As a key effector kinase in the ATR-Chk1 pathway, it is activated in response to single-stranded DNA (ssDNA) generated during DNA replication stress or as a result of DNA damage.[1] Activated Chk1 orchestrates cell cycle arrest, primarily at the G2/M and S phase checkpoints, to provide time for DNA repair.[1][3] It achieves this by phosphorylating and inactivating Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[2][3] Inhibition of Chk1 abrogates these critical checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[3][4] This mechanism makes Chk1 inhibitors potent anti-cancer agents, both as monotherapies and in combination with DNA-damaging chemotherapeutics.[5]

Chk1-IN-3 is a highly potent and selective inhibitor of Chk1 with a reported IC50 of 0.4 nM.[6] Its ability to effectively suppress the growth of various cancer cell lines, particularly those of hematological origin, underscores its potential in cancer therapy and as a tool for studying the intricacies of the DNA damage response.[6] These application notes provide detailed protocols for utilizing this compound to induce DNA damage in cellular models, enabling the study of DNA repair pathways, cell cycle checkpoints, and the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound, providing a reference for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound [6]

| Target/Cell Line | IC50 (nM) |

| Chk1 (enzymatic assay) | 0.4 |

| Mino (human mantle cell lymphoma) | 155 |

| Jeko-1 (human mantle cell lymphoma) | 36 |

| MV4-11 (human acute myeloid leukemia) | 39 |

| Z-138 (human mantle cell lymphoma) | 13 |

Table 2: In Vivo Efficacy of this compound in a Z-138 Xenograft Model [6]

| Dose (mg/kg, i.v.) | Dosing Schedule | Tumor Growth Inhibition (%) |

| 10 | 5 times a week for 3 weeks | 78.64 |

| 20 | 5 times a week for 3 weeks | 90.29 |

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified ATR-Chk1 Signaling Pathway

This diagram illustrates the central role of Chk1 in the DNA damage response initiated by ATR. Upon DNA damage, ATR activates Chk1, which in turn phosphorylates downstream targets to enforce cell cycle arrest and promote DNA repair.

Caption: ATR-Chk1 signaling in response to DNA damage.

Diagram 2: Experimental Workflow for Assessing this compound Induced DNA Damage

This workflow outlines the key steps for treating cells with this compound and subsequently analyzing the induction of DNA damage and its effects on the cell cycle.

Caption: Workflow for studying this compound effects.

Experimental Protocols

Preparation of this compound Stock Solution

Principle: To ensure accurate and reproducible experimental results, it is crucial to prepare a concentrated stock solution of this compound that can be stored and diluted to the desired working concentrations.

Materials:

-

This compound powder (Molecular Weight: 405.47 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the information from suppliers, this compound is soluble in DMSO.[6]

-

To prepare a 10 mM stock solution, dissolve 4.055 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol for Inducing DNA Damage in Cultured Cells

Principle: This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce DNA damage. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental endpoint. Based on the IC50 values in various cell lines, a starting concentration range of 10 nM to 500 nM is recommended.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, U2OS, or a hematological cancer cell line)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Procedure:

-

Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and enter the exponential growth phase (typically 24 hours).

-

Prepare the desired working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium. For example, to make a 100 nM working solution, perform a serial dilution of the stock solution. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). The incubation time will depend on the specific assay and the cell type.

-

After the incubation period, harvest the cells for downstream analysis as described in the following protocols.

Western Blot Analysis of DNA Damage Markers

Principle: Western blotting is used to detect the phosphorylation of key proteins in the DNA damage response pathway, such as Histone H2AX at Serine 139 (γH2AX), a sensitive marker for DNA double-strand breaks, and Chk1 itself at activating phosphorylation sites (e.g., Ser345).

Materials:

-

Treated and control cells

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-γH2AX (phospho-Ser139), anti-phospho-Chk1 (Ser345), anti-Chk1 (total), anti-β-actin or GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Wash the harvested cell pellets with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-